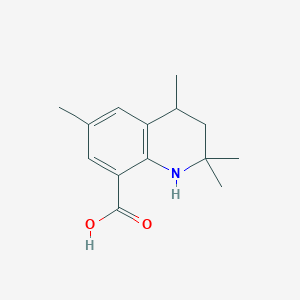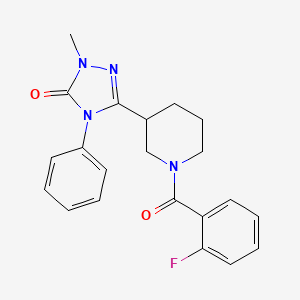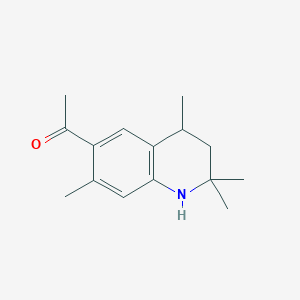![molecular formula C19H19FN4O2 B11189047 2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one CAS No. 774562-85-5](/img/structure/B11189047.png)
2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydrazone linkage, and a cyclohexenone moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. This is followed by the formation of the hydrazone linkage and the final cyclization to form the cyclohexenone ring. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: Shares the pyrimidine core but lacks the hydrazone and cyclohexenone moieties.
2-([(4,6-DIMETHYLPYRIMIDIN-2-YL)THIO]METHYL)-3-PHENYLQUINAZOLIN-4(3H)-ONE: Contains a similar pyrimidine structure but differs in the attached functional groups.
Uniqueness
2-[(Z)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-(4-FLUOROPHENYL)-3-HYDROXYCYCLOHEX-2-EN-1-ONE is unique due to its combination of a pyrimidine ring, hydrazone linkage, and cyclohexenone moiety, which confer distinct chemical and biological properties .
Properties
CAS No. |
774562-85-5 |
|---|---|
Molecular Formula |
C19H19FN4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19FN4O2/c1-11-7-12(2)23-19(22-11)24-21-10-16-17(25)8-14(9-18(16)26)13-3-5-15(20)6-4-13/h3-7,10,14,25H,8-9H2,1-2H3,(H,22,23,24)/b21-10- |
InChI Key |
UWJSHNXLMLDXFZ-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C\C2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188964.png)
![3,4-dichloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11188968.png)
![N-(3-chlorobenzyl)-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11188970.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11188976.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11188977.png)
![2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11188983.png)

![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11189009.png)
![6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11189026.png)


![2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189041.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11189044.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11189055.png)
